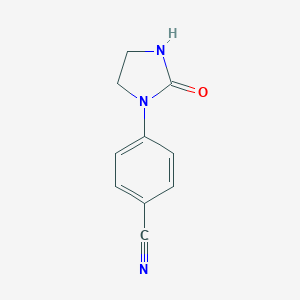

4-(2-Oxoimidazolidin-1-yl)benzonitrile

Description

Significance of Heterocyclic Scaffolds in Modern Chemical Biology and Medicinal Chemistry Research

Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are a cornerstone of modern chemical biology and medicinal chemistry. Their structural diversity and ability to engage in various intermolecular interactions make them ideal scaffolds for the design of biologically active molecules. The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is particularly noteworthy for its presence in numerous therapeutic agents. nih.gov Its electron-rich nature allows it to bind effectively to a wide range of enzymes and receptors. nih.gov

The imidazolidinone scaffold, a derivative of imidazolidine, is a five-membered ring heterocycle that has garnered considerable attention in drug discovery. wikipedia.org This structure is a key component in several approved drugs, including the antibiotic azlocillin (B1666447) and the antihypertensive agent imidapril. wikipedia.org The versatility of the imidazolidinone ring allows for the creation of diverse chemical libraries and the exploration of structure-activity relationships, driving the discovery of new therapeutic leads.

Academic Context and Research Landscape of 4-(2-Oxoimidazolidin-1-yl)benzonitrile

Within the broad family of imidazolidinone-containing compounds, this compound has emerged as a significant molecule in academic and industrial research. Its structure, featuring a benzonitrile (B105546) group attached to the nitrogen atom of the imidazolidinone ring, provides a unique template for the design of enzyme inhibitors and other targeted therapies.

Research has demonstrated the importance of the planarity of the imidazolidinone motif for the cytotoxic activity of its derivatives. nih.gov This structural feature is crucial for its interaction with biological targets. The compound often serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Overview of Key Research Areas Pertaining to the Compound and Its Analogues

The primary research focus for this compound and its analogues lies in the field of oncology, specifically in the development of antimitotic agents that target tubulin polymerization. nih.govnih.govnih.gov These compounds are designed to interfere with the formation of the mitotic spindle, a critical structure for cell division, thereby inhibiting the proliferation of cancer cells.

A significant body of research has explored the development of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) as potent tubulin inhibitors. nih.govnih.gov These analogues have shown promising antiproliferative activity against a range of cancer cell lines. nih.govnih.gov Furthermore, research has extended to the creation of pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PYRIB-SOs), which also act as antimitotics by binding to the colchicine-binding site on tubulin. nih.gov

Beyond cancer, imidazolidinone derivatives are being investigated for their potential as inhibitors of various enzymes, including amine oxidases and the InhA enzyme in Mycobacterium tuberculosis. nih.govnih.gov The scaffold's ability to be readily modified allows for the generation of compounds with diverse biological activities, highlighting its importance in the broader field of medicinal chemistry.

Interactive Data Table: Properties of this compound Analogues

| Compound Class | Target | Mechanism of Action | Activity Range | Reference |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) | Tubulin | Inhibition of tubulin polymerization, cell cycle arrest in G2/M phase | Nanomolar | nih.gov |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) | Tubulin | Inhibition of tubulin polymerization, cell cycle arrest in G2/M phase | Nanomolar | nih.gov |

| Pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PYRIB-SOs) | Tubulin | Antimitotic, binding to colchicine-binding site, disruption of cytoskeleton | Nanomolar to submicromolar | nih.gov |

Structure

2D Structure

Propriétés

IUPAC Name |

4-(2-oxoimidazolidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGJCVAKBVQPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597566 | |

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144655-81-2 | |

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Research of 4 2 Oxoimidazolidin 1 Yl Benzonitrile Derivatives

Research into Antiproliferative and Antimitotic Activities

The primary therapeutic investigation into 4-(2-Oxoimidazolidin-1-yl)benzonitrile derivatives has centered on their ability to inhibit cell proliferation and interfere with the process of cell division (mitosis). These compounds have demonstrated significant antimitotic properties, positioning them as a promising class of anticancer agents.

Evaluation of Antiproliferative Efficacy Across Cancer Cell Lines

A substantial body of research has demonstrated the potent antiproliferative effects of this compound derivatives across a wide spectrum of human cancer cell lines. Specifically, substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) and their sulfonate bioisosteres (PIB-SOs) exhibit powerful antiproliferative activities, often at the nanomolar level. nih.govresearchgate.net

For instance, forty-one different Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) derivatives were shown to be effective against a panel of sixteen different cancer cell lines. nih.gov Similarly, related compounds, Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) and Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs), which feature a pyrrolidin-2-one ring instead of the imidazolidin-2-one moiety, also show antiproliferative activity in the low nanomolar to low micromolar range against cell lines such as HT-1080 (fibrosarcoma), HT-29 (colon adenocarcinoma), M21 (melanoma), and MCF7 (breast cancer). nih.gov Another study highlighted that pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PYRIB-SOs) have antiproliferative activity in the nanomolar to submicromolar range against several breast cancer cell lines. discovery.csiro.aunih.gov

Prodrug versions of these compounds, known as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), are designed to be activated by the CYP1A1 enzyme, which is often present in breast cancer cells. nih.gov These prodrugs are metabolized into their active, cytotoxic forms (PIB-SOs) within the cancer cells, displaying antiproliferative activities in the nanomolar range. nih.gov

| Compound Class | Tested Cell Lines | Activity Range | Reference |

|---|---|---|---|

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) | 16 cancer cell lines | Nanomolar | nih.gov |

| Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) | HT-1080, HT-29, M21, MCF7 | 0.0087–8.6 μM | nih.gov |

| Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs) | 0.056–21 μM | ||

| Pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PYRIB-SOs) | Breast cancer cell lines | Nanomolar to Submicromolar | discovery.csiro.aunih.gov |

| Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) | CYP1A1-positive cancer cells | Nanomolar (as active metabolites) | nih.gov |

Mechanisms of Cell Cycle Progression Inhibition (e.g., G2/M Phase Arrest)

The antiproliferative activity of these derivatives is mechanistically linked to their ability to disrupt the cell cycle. Multiple studies have consistently shown that compounds such as PIB-SAs, PYRIB-SOs, and PYB-SAs effectively block cell cycle progression during the G2/M phase. nih.govresearchgate.netnih.govdiscovery.csiro.aunih.gov This arrest prevents the cell from entering mitosis, ultimately leading to cell death. nih.gov The G2/M phase is a critical checkpoint for DNA integrity before cell division, and its disruption is a common mechanism for many potent anticancer drugs. The induction of G2/M arrest by these compounds is a hallmark of their antimitotic activity. nih.govnih.gov For example, a chalcone (B49325) derivative known as 1C was also found to induce G2/M phase cell cycle arrest in both sensitive and resistant ovarian cancer cells. nih.gov

Microtubule Dynamics Disruption and Cytoskeleton Alterations

The arrest of the cell cycle at the G2/M phase is a direct consequence of the compounds' impact on microtubule dynamics. Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during mitosis. Derivatives of this compound act as microtubule-destabilizing agents. discovery.csiro.aunih.gov They inhibit the polymerization of tubulin, the protein subunit of microtubules. discovery.csiro.aunih.govnih.gov This inhibition disrupts the integrity of the microtubule network, leading to a collapse of the cytoskeleton. nih.govresearchgate.netdiscovery.csiro.aunih.gov Immunofluorescence assays have confirmed that these compounds cause microtubule depolymerization, which is the underlying cause of the mitotic block and subsequent cell death. nih.govdiscovery.csiro.aunih.gov

Antiangiogenic and Antitumoral Research in Preclinical Models

Beyond their direct effects on cancer cells, certain derivatives have shown promise in inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. In a preclinical model using the chick chorioallantoic membrane, specific PIB-SA compounds (compounds 16 and 17) demonstrated potent antiangiogenic and antitumoral activities against grafted HT-1080 fibrosarcoma cells. nih.gov The efficacy of these compounds was comparable to that of the well-known vascular disrupting agent, Combretastatin (B1194345) A-4 (CA-4). nih.gov

Furthermore, in vivo studies using mouse models have provided evidence of the antitumoral efficacy of this class of compounds. nih.gov The prodrugs CEU-934 and CEU-938, when administered intravenously to mice with MCF7 breast cancer tumors, were able to decrease tumor growth as effectively as the established chemotherapy drug paclitaxel. nih.gov These findings underscore the potential of these derivatives as effective antitumoral agents in a preclinical setting.

Investigations into Specific Molecular Target Modulation

To understand the precise mechanism of action, research has focused on identifying the specific molecular target of these compounds within the cell.

Tubulin Binding and Colchicine-Binding Site Ligand Studies

The molecular basis for the microtubule disruption caused by this compound derivatives is their direct interaction with tubulin. discovery.csiro.aunih.gov Extensive research, including tubulin affinity and polymerization assays, has confirmed that these compounds bind to tubulin at the colchicine-binding site (C-BS). researchgate.netnih.govdiscovery.csiro.aunih.gov This binding site is located on the β-tubulin subunit at its interface with α-tubulin. nih.gov

Ligands that bind to this site, like colchicine (B1669291) itself, prevent the tubulin dimer from adopting the straight conformation necessary for microtubule assembly, thus inhibiting polymerization. nih.gov The phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and their sulfonamide (PIB-SA) counterparts are considered potent analogs of Combretastatin A-4 (CA-4), another well-known colchicine-site inhibitor. researchgate.net The phenyl 2-imidazolidone (B142035) moiety common to these derivatives is thought to be a bioisosteric equivalent of the trimethoxyphenyl group found in many potent antimicrotubule agents that target the colchicine site, such as colchicine and CA-4. nih.govresearchgate.net Docking studies have further elucidated the interactions between these derivatives and the colchicine-binding site, revealing that they adopt specific conformations within the binding pocket. researchgate.net

Selective Androgen Receptor Antagonism Research

The androgen receptor (AR) is a critical therapeutic target in the management of prostate cancer. nih.gov The development of resistance to current antiandrogen therapies remains a significant clinical challenge, driving the search for novel AR antagonists with improved efficacy. nih.gov Within this context, derivatives of this compound have been investigated for their potential as selective androgen receptor modulators (SARMs) or antagonists.

Research has focused on synthesizing and evaluating new small molecules that retain potent antagonistic activity against the AR while exhibiting improved metabolic stability. nih.gov For instance, a structure-activity relationship (SAR) study of over 50 compounds led to the discovery of potent AR antagonists with IC₅₀ values as low as 0.021 μM. nih.gov These novel antagonists also demonstrated enhanced in vivo pharmacokinetic profiles and significant antiandrogen activity in preclinical models of enzalutamide-resistant prostate cancer. nih.gov

Further studies have explored various structural modifications of the benzonitrile (B105546) scaffold to identify potent AR antagonists. Thioether-substituted benzonitriles have been evaluated, with some analogs showing moderate in vivo efficacy in reducing wax esters in the hamster ear model, a surrogate for sebum production. nih.gov Additionally, diarylhydantoin compounds have been developed with strong AR antagonistic activity and minimal agonistic effects, showing potential for treating conditions like benign prostatic hyperplasia. google.com The strategic design of these compounds often involves creating a rigid pharmacophore to enhance binding to the AR. google.com

The table below summarizes the activity of selected androgen receptor antagonists based on the benzonitrile scaffold.

| Compound ID | Target | Activity | Application |

| 32c | Androgen Receptor | Potent Antagonist | Enzalutamide-Resistant Prostate Cancer |

| 35i | Androgen Receptor | Potent Antagonist (IC₅₀ = 0.021 μM) | Enzalutamide-Resistant Prostate Cancer |

| S-40542 | Androgen Receptor | Selective Antagonist | Benign Prostatic Hyperplasia |

| Y5 | Androgen Receptor | Potent Antagonist (IC₅₀ = 0.04 μM) | Drug-Resistant Prostate Cancer |

Protein Methyltransferase 5 (PRMT5) Inhibition Studies

Protein Arginine Methyltransferase 5 (PRMT5) has been identified as a promising target in oncology due to its role in various pro-oncogenic cellular processes. nih.gov Inhibition of PRMT5 offers a multifaceted approach to tumor suppression. nih.gov PRMT5 is overexpressed in primary myeloproliferative neoplasm (MPN) cells, and its inhibition has been shown to potently reduce the proliferation of these cells. nih.gov

Research into PRMT5 inhibitors has demonstrated their efficacy in reversing disease phenotypes in preclinical models of myeloproliferative neoplasms. nih.gov Specifically, PRMT5 inhibition led to a reduction in elevated hematocrit, leukocytosis, and splenomegaly in a model of polycythemia vera (PV) and decreased leukocyte and platelet counts, as well as hepatosplenomegaly and fibrosis, in a model of myelofibrosis (MF). nih.gov Mechanistically, PRMT5 inhibition has been linked to the altered methylation status of E2F1, leading to attenuated DNA damage repair, cell cycle arrest, and increased apoptosis in cancer cells. nih.gov

Clinical trials are currently underway to evaluate the efficacy of PRMT5 inhibitors in both hematologic and solid malignancies, with some showing promising preliminary results, including partial responses in adenoid cystic carcinoma and a durable complete response in a case of glioblastoma multiforme. nih.gov

The table below details the effects of PRMT5 inhibition in preclinical models.

| Model | Effect of PRMT5 Inhibition |

| JAK2V617F+ Polycythemia Vera (PV) | Reversal of elevated hematocrit, leukocytosis, and splenomegaly |

| MPLW515L Myelofibrosis (MF) | Reduction in leukocyte and platelet counts, hepatosplenomegaly, and fibrosis |

Trypanothione (B104310) Reductase (LiTryR) Dimerization Disruption Research

The search for novel treatments for human African trypanosomiasis has led to the investigation of enzyme inhibitors that target pathways essential for the parasite's survival. One such target is trypanothione reductase (TryR), an enzyme crucial for the redox balance in trypanosomes. A study focused on the biotransformation of the antitrypanosomal prodrug DB844 by cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.gov This research revealed that the metabolism of DB844 leads to the formation of novel metabolites through an intramolecular rearrangement, which may contribute to understanding the toxicities associated with this class of compounds. nih.gov

Prodrug Design and Bioactivation Research

The development of prodrugs that can be selectively activated within cancer tissues is a promising strategy in chemotherapy to enhance efficacy and minimize systemic toxicity. nih.gov

Cytochrome P450 1A1 (CYP1A1) is an enzyme that is frequently overexpressed in certain cancer cells, such as those in breast cancer, but is largely absent in normal tissues. ulaval.caresearchgate.net This differential expression makes CYP1A1 an attractive target for the bioactivation of anticancer prodrugs. ulaval.ca

Researchers have designed and synthesized phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) as antimicrotubule prodrugs that are activated by CYP1A1. nih.gov These PAIB-SOs are largely inert in most cells but become highly cytocidal in human breast cancer cells that express CYP1A1. nih.gov The activation process involves the N-dealkylation of PAIB-SOs to form the cytotoxic phenyl 4-(2-oxo-3-imidazolidin-1-yl)benzenesulfonates (PIB-SOs). nih.gov

Further studies have explored bioisosteric replacement of the sulfonate group in PAIB-SOs with a sulfonamide moiety, leading to the creation of 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs). ulaval.canih.gov These PAIB-SAs also demonstrate submicromolar to low micromolar activity and selectivity towards CYP1A1-expressing MCF7 breast cancer cells. ulaval.canih.gov The most potent of these compounds disrupts microtubule dynamics and blocks cell cycle progression in the G2/M phase upon bioactivation by CYP1A1. ulaval.canih.gov These findings confirm that both PAIB-SOs and PAIB-SAs are effective CYP1A1-activated antimitotic prodrugs. ulaval.canih.gov

The table below presents data on the bioactivation of these prodrugs.

| Prodrug Class | Activating Enzyme | Active Metabolite | Mechanism of Action |

| PAIB-SOs | CYP1A1 | PIB-SOs | Antimicrotubule |

| PAIB-SAs | CYP1A1 | CEU-638 | Antimicrotubule |

Antimicrobial Research Applications

The rise of multidrug-resistant (MDR) pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.

Derivatives of the this compound scaffold have been investigated for their potential as antibacterial agents. For example, N-(1,3,4-Oxadiazol-2-yl)benzamides have been identified as a new class of compounds with potent activity against Neisseria gonorrhoeae, an urgent-threat Gram-negative pathogen. nih.gov Certain compounds in this series, such as HSGN-237 and HSGN-238, have demonstrated highly potent activity against N. gonorrhoeae and also against clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov These compounds also showed high tolerability in human cell lines. nih.gov

Another area of research has focused on benzoxazole–thiazolidinone hybrids, which have shown selective and potent inhibitory activity against S. aureus, including multidrug-resistant strains like MRSA and vancomycin-resistant S. aureus (VRSA), as well as vancomycin-resistant Enterococcus (VRE) isolates. nih.gov Two compounds, BT25 and BT26, exhibited potent, concentration-dependent bactericidal activity comparable to vancomycin. nih.gov

The table below summarizes the antibacterial activity of selected compounds.

| Compound/Class | Pathogen(s) | Activity (MIC) |

| HSGN-237 | Neisseria gonorrhoeae, MRSA, VRE, Listeria monocytogenes | as low as 0.25 µg/mL |

| HSGN-238 | Neisseria gonorrhoeae, MRSA, VRE, Listeria monocytogenes | as low as 0.25 µg/mL |

| BT25 | Staphylococcus aureus (including MRSA & VRSA), Enterococcus (VRE) | ≤ 4 μg/mL |

| BT26 | Staphylococcus aureus (including MRSA & VRSA), Enterococcus (VRE) | ≤ 4 μg/mL |

Mechanisms of Antibacterial Action (e.g., Post-Translational Modification Inhibition)

Research into the specific antibacterial mechanisms of this compound and its direct derivatives, particularly concerning the inhibition of post-translational modification, is an area of ongoing investigation. While the broader class of oxadiazole-containing compounds, which can be synthesized from precursors related to the benzonitrile structure, has been studied for various biological activities, the precise antibacterial mode of action for this specific parent compound is not extensively detailed in currently available research. The focus of many studies has been on the synthesis of more complex derivatives and their subsequent biological screening.

General Enzyme Inhibition Studies

The core structure of this compound serves as a foundational scaffold for the development of various enzyme inhibitors. Research has demonstrated that derivatives incorporating this moiety, often through the synthesis of more complex heterocyclic systems like 1,3,4-oxadiazoles, exhibit inhibitory activity against several enzymes.

One area of significant interest is the inhibition of cholinesterases, such as Butyrylcholinesterase (BChE). Elevated levels of BChE are associated with the later stages of Alzheimer's disease, making BChE inhibitors a critical area of drug development. nih.gov In a study involving a series of N-(substituted)-2-{5-[1-(phenylsulfonyl)piperidin-3-yl]-1,3,4-oxadiazol-2-ylthio}acetamides, which are complex derivatives, several compounds showed variable potential as BChE inhibitors. nih.gov The inhibitory activity is often quantified by the IC₅₀ value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Another target for derivatives of this structural class is α-glucosidase. Inhibitors of this enzyme can help regulate blood glucose levels after a meal, which is a key strategy in managing type 2 diabetes mellitus. nih.gov

The following table summarizes the Butyrylcholinesterase (BChE) inhibition data for a selection of these derivative compounds.

| Compound | Substituent Group | % Inhibition | IC₅₀ (µM) |

| 7a | 2,3-dimethylphenyl | - | > 400 |

| 7b | 2,4-dimethylphenyl | - | > 400 |

| 7e | 3,5-dimethylphenyl | - | > 400 |

| 7l | 4-ethylphenyl | - | > 400 |

| 7m | 4-ethoxyphenyl | - | > 400 |

| 7s | 2-methyl-6-nitrophenyl | 62.39 ± 1.32 | 110.23 ± 1.32 |

| Eserine (Standard) | - | 93.12 ± 0.12 | 0.85 ± 0.05 |

Data sourced from a study on N-substituted acetamide (B32628) derivatives of 1,3,4-oxadiazoles. nih.gov

Computational chemistry and molecular docking studies are often employed to understand the interactions between these compounds and the active sites of enzymes, helping to rationalize the observed structure-activity relationships. nih.gov

Structure Activity Relationship Sar Analysis and Mechanistic Elucidation

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to identify correlations between the chemical structure of a compound and its biological activity. For derivatives of 4-(2-oxoimidazolidin-1-yl)benzonitrile, these models have been crucial in optimizing their antiproliferative effects.

CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. For substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), a CoMFA model was developed to understand the structural requirements for their antiproliferative activity. nih.gov This model, based on the combination of steric and electrostatic effects, demonstrated strong predictive power. nih.gov The analysis helps in visualizing favorable and unfavorable regions around the molecule, guiding the design of new derivatives with enhanced potency. nih.gov Similarly, CoMFA analysis was applied to phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) derivatives to establish robust quantitative structure-activity relationships. nih.govmedchemexpress.com The graphical contour plots generated from these analyses indicate that steric repulsion and the internal electronic environment of the molecule are correlated with its anti-tumor activity. nih.gov

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more comprehensive understanding of the intermolecular interactions. CoMSIA analyses were performed on PIB-SA derivatives to further elucidate their structure-activity relationships. nih.govmedchemexpress.com These studies confirmed that, like the related sulfonate (PIB-SO) series, the sulfonamide moiety in PIB-SAs serves as an effective and reciprocal bioisostere for linking the two key phenyl rings of the structure. nih.gov

QSAR Model Statistical Data for PIB-SO Derivatives nih.gov

| Model | Parameter | Value | Description |

|---|---|---|---|

| CoMFA | R² | 0.94 | Coefficient of determination, indicating goodness of fit. |

| R²cv (q²) | 0.71 | Cross-validated R², indicating model predictivity. | |

| F value | 229.34 | F-test value, indicating statistical significance. | |

| 3-Parameter QSAR | R² | 0.91 | Coefficient of determination for the multi-linear regression model. |

| R²ex | 0.89 | External validation R², indicating predictive power on an external set. | |

| CCCex | 0.94 | Concordance Correlation Coefficient for the external set. |

Investigation of Binding Modes and Molecular Interactions

Understanding how these compounds interact with their biological targets at a molecular level is key to explaining their mechanism of action.

Research has consistently shown that derivatives of this compound act as antimitotic agents by targeting tubulin. nih.gov Specifically, PIB-SOs and PIB-SAs bind to the colchicine-binding site (C-BS) on the β-subunit of tubulin. researchgate.netnih.govnih.gov This binding prevents the polymerization of tubulin heterodimers into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. nih.govnih.gov Molecular modeling studies have successfully docked these compounds into the C-BS, confirming the interaction. researchgate.net The phenyl 2-imidazolidone (B142035) moiety is considered a critical haptophore, anchoring the molecule within the binding site and mimicking the role of the trimethoxyphenyl ring of combretastatin (B1194345) A-4 and colchicine (B1669291). researchgate.net

The direct interaction with tubulin triggers a cascade of cellular events. The inhibition of microtubule dynamics leads to a disruption of the cytoskeleton. nih.govulaval.ca This interference with the mitotic spindle apparatus causes the cell cycle to arrest in the G2/M phase, preventing cell division. nih.govnih.govnih.gov Ultimately, this prolonged mitotic arrest induces programmed cell death, or apoptosis, often through a specific pathway known as anoikis. nih.govulaval.ca

A sophisticated approach to pathway modulation involves the design of prodrugs that are activated by specific enzymes within cancer cells. Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) are prodrugs that are selectively bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme. researchgate.netnih.gov This enzyme, which is frequently expressed in breast cancer cells but largely absent in normal cells, metabolizes the PAIB-SOs. nih.gov The activation occurs via C-hydroxylation on the alkyl chain, followed by spontaneous N-dealkylation, releasing the potent antimitotic PIB-SO metabolite directly within the tumor tissue. researchgate.netnih.gov

Impact of Structural Modifications on Biological Activity and Selectivity

Systematic modifications of the parent structure have been crucial in developing potent and selective compounds. Structure-activity relationship (SAR) studies have demonstrated that even minor changes can lead to significant differences in biological activity.

Key findings from these studies include:

Imidazolidinone Ring: The core 2-oxoimidazolidin-1-yl moiety is critical for activity. SAR studies have shown that this ring cannot be easily modified without a significant loss of biological function. researchgate.net For instance, replacing the five-membered imidazolidinone ring with a six-membered tetrahydro-2-oxopyrimidin-1(2H)-yl analogue resulted in compounds with no significant antiproliferative activity. nih.gov

Bridge Moiety: The bridge connecting the two aromatic rings is important but can be altered. Replacing the sulfonate (-SO₂O-) bridge in PIB-SOs with a sulfonamide (-SO₂NH-) group to create PIB-SAs was successful. nih.govulaval.ca The sulfonamide was found to be a reciprocal bioisostere of the sulfonate, yielding compounds that retained potent nanomolar antiproliferative activity and the same mechanism of action. nih.gov

Phenyl Ring B Substitutions: Modifying the second phenyl ring (Ring B) has been a key area of optimization. The nature and position of substituents on this ring significantly affect antiproliferative activity and binding affinity. nih.gov Furthermore, replacing this phenyl ring entirely with a pyridinyl moiety led to a new family of potent antimitotics known as PYRIB-SOs, which also target the colchicine-binding site. nih.gov

N-Alkylation for Selectivity: Alkylating the nitrogen atom at position 3 of the imidazolidinone ring creates the PAIB-SO prodrugs. researchgate.netulaval.ca This modification renders the compound inactive until it is N-dealkylated by the CYP1A1 enzyme, thereby conferring selectivity towards cancer cells that express this specific enzyme. researchgate.netnih.gov

Summary of Structural Modifications and Their Impact

| Modified Component | Modification | Resulting Compound Class | Impact on Activity/Selectivity | Reference |

|---|---|---|---|---|

| Connecting Bridge | Sulfonate (-SO₂O-) replaced with Sulfonamide (-SO₂NH-) | PIB-SA | Retained potent antimitotic activity; demonstrated successful bioisosteric replacement. | nih.govulaval.ca |

| Aromatic Ring B | Phenyl ring replaced with a Pyridinyl ring | PYRIB-SO | Created a new family of potent antimitotics targeting the colchicine-binding site. | nih.gov |

| Core Heterocycle | 5-membered Imidazolidinone ring expanded to 6-membered Tetrahydropyrimidinone | PPB-SO | Led to a significant loss of antiproliferative activity. | nih.gov |

| Imidazolidinone Nitrogen (N-3) | Addition of an alkyl group (N-alkylation) | PAIB-SO | Created a prodrug activated by CYP1A1, enhancing selectivity for specific cancer cells. | researchgate.netnih.gov |

| Core Heterocycle (Ring A) | General modifications to the imidazolidinone moiety | N/A | Generally leads to loss of biological activity, highlighting its critical role. | researchgate.net |

Effects of Phenyl Ring Substituent Patterns

The substitution pattern on the terminal phenyl ring (referred to as ring B) plays a critical role in the antiproliferative activity of this class of compounds. Research has focused on evaluating how the nature and position of various substituents on this ring influence the molecule's ability to inhibit cell growth, often through interactions with tubulin. nih.gov

A series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) were synthesized to assess the impact of substituents on ring B. nih.gov Studies revealed that the antiproliferative activities are significantly affected by these modifications. For instance, replacing the phenyl ring B with a pyridinyl moiety led to the creation of pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PYRIB-SOs), which demonstrated potent antiproliferative activity in the nanomolar to submicromolar range against several breast cancer cell lines. nih.govscribd.com The most potent of these compounds were found to act as antimitotics that bind to the colchicine-binding site of tubulin, leading to a disruption of the cytoskeleton and cell cycle arrest in the G2/M phase. nih.gov

Detailed SAR studies on PIB-SOs showed that specific substitutions on the phenyl ring are particularly favorable for activity. nih.gov The findings from these studies highlight the sensitivity of the biological activity to the electronic and steric properties of the substituents on the terminal phenyl ring.

Table 1: Effect of Phenyl Ring B Substituents on Antiproliferative Activity (IC₅₀)

Data represents the concentration of the compound required to inhibit cell growth by 50% in MCF7 (human breast adenocarcinoma) and non-tumorigenic HaCaT cell lines. scribd.com

| Compound (PYRIB-SO) | Ring B Moiety | R1 Substituent | IC₅₀ MCF7 (µM) | IC₅₀ HaCaT (µM) |

|---|---|---|---|---|

| 1 | Pyridin-3-yl | 2-Cl | 0.038 ± 0.005 | 16 ± 2 |

| 2 | Pyridin-3-yl | 6-Cl | 0.046 ± 0.007 | 18 ± 3 |

| 3 | Pyridin-4-yl | 3-Br | 0.034 ± 0.007 | 18 ± 2 |

| 4 | Pyridin-4-yl | 3-Cl | 0.090 ± 0.030 | 12 ± 2 |

Exploration of Imidazolidinone Ring Modifications (e.g., Bioisosteric Replacements, Alkylation)

The imidazolidin-2-one moiety (ring A) is a key structural feature, and its modification has been a subject of SAR studies. researchgate.netresearchgate.net These investigations suggest that the imidazolidin-2-one group is a critical component for biological activity, and modifications can lead to significant changes in potency. researchgate.net Attempts to alter this ring, for example by replacing it with bioisosteric equivalents, have been explored to understand its contribution to the molecule's interaction with its biological target. researchgate.netulaval.ca

One such modification involved replacing the imidazolidin-2-one (IMZ) group with a pyrrolidin-2-one moiety, creating phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) and their sulfonamide analogs (PYB-SAs). ulaval.ca These new derivatives exhibited potent antiproliferative activity in the low nanomolar to low micromolar range across several human cancer cell lines, indicating that the pyrrolidin-2-one ring is a viable bioisostere for the imidazolidin-2-one ring in this scaffold. ulaval.ca Like their predecessors, these compounds were shown to block cell cycle progression in the G2/M phase and induce microtubule depolymerization by interacting with the colchicine-binding site. ulaval.ca

Further exploration led to the synthesis of phenyl 4-(dioxoimidazolidin-1-yl)benzenesulfonates (PID-SOs), where the imidazolidin-2-one ring was replaced by either an imidazolidin-2,4-dione or an imidazolidin-2,5-dione moiety. nih.gov The results were highly dependent on the substitution pattern. PID-SOs containing an imidazolidin-2,4-dione group showed potent antiproliferative activity in the nanomolar to low micromolar range. In contrast, derivatives with an imidazolidin-2,5-dione moiety were largely inactive. nih.gov This highlights the stringent structural requirements for the heterocyclic ring A for maintaining potent biological activity.

Table 2: Effect of Imidazolidinone Ring Modification on Antiproliferative Activity

Data shows the range of antiproliferative activity (IC₅₀) for different families of compounds against various human cancer cell lines (HT-1080, HT-29, M21, MCF7). researchgate.netulaval.canih.gov

| Compound Family | Ring A Modification | Antiproliferative Activity Range (IC₅₀) |

|---|---|---|

| PYB-SOs | Pyrrolidin-2-one | 0.0087–8.6 µM |

| PYB-SAs | Pyrrolidin-2-one | 0.056–21 µM |

| PID-SOs | Imidazolidin-2,4-dione | 0.066 - 6 µM |

| PID-SOs | Imidazolidin-2,5-dione | > 100 µM |

| PAB-SOs | Amide group instead of Urea (B33335) | 0.14-27 µM |

Role of Linker Moieties (e.g., Sulfonate vs. Sulfonamide)

The nature of the linker connecting the two aryl rings is another determinant of activity. The importance of this bridge was investigated by comparing phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) with their sulfonamide bioisosteres, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs). researchgate.netnih.gov

A study involving forty-one PIB-SA derivatives demonstrated that these compounds exhibit potent antiproliferative activities at the nanomolar level against numerous cancer cell lines. nih.gov Their mechanism of action was consistent with that of PIB-SOs, involving cell cycle blockage in the G2/M phase and subsequent cytoskeleton disruption. nih.gov The potent activity of the PIB-SA series provides strong evidence that the sulfonamide and sulfonate moieties can be considered reciprocal bioisosteres in this chemical scaffold. researchgate.netnih.gov This interchangeability suggests that the primary role of the linker is to maintain the optimal spatial orientation of the two aromatic rings for binding to the target, rather than participating in specific, directional interactions that are unique to either a sulfonate or sulfonamide group.

Table 3: Comparison of Sulfonate (PIB-SO) and Sulfonamide (PIB-SA) Linkers

A comparison of the biological activities of the two compound series, highlighting their shared mechanism of action. researchgate.netnih.gov

| Compound Series | Linker Moiety | Antiproliferative Activity | Mechanism of Action |

|---|---|---|---|

| PIB-SOs | Sulfonate (-SO₂-O-) | Nanomolar range | G2/M phase cell cycle block, cytoskeleton disruption |

| PIB-SAs | Sulfonamide (-SO₂-NH-) | Nanomolar range | G2/M phase cell cycle block, cytoskeleton disruption |

Computational Chemistry and in Silico Modeling in Research

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as a derivative of 4-(2-Oxoimidazolidin-1-yl)benzonitrile, might interact with a biological target, typically a protein or enzyme.

In research involving structures related to this compound, molecular docking has been instrumental. For instance, studies on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and their sulfonamide (PIB-SAs) analogues have shown that the phenyl 2-imidazolidone (B142035) moiety is a key pharmacophore. This group is considered a bioisosteric equivalent of the trimethoxyphenyl (TMP) group present in well-known tubulin inhibitors like colchicine (B1669291) and combretastatin (B1194345) A-4 (CA-4).

Molecular docking simulations have demonstrated that compounds containing the phenyl-imidazolidinone scaffold can effectively bind to the colchicine-binding site on β-tubulin. These in silico studies help elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, leading to the disruption of microtubule dynamics and potent antiproliferative activity.

Ligand-based virtual screening is another powerful in silico technique that leverages the structural information of known active compounds to identify new potential drug candidates from large chemical databases. Pharmacophore models are generated based on the essential structural features of active molecules. For derivatives of this compound, a pharmacophore model would typically include features like hydrogen bond donors and acceptors from the imidazolidinone ring and the aromatic features of the benzonitrile (B105546) group. This model can then be used as a 3D query to filter databases for novel compounds with similar properties, which are likely to exhibit similar biological activity.

| Computational Technique | Application for this compound Analogues | Key Findings |

| Molecular Docking | Prediction of binding mode in the colchicine-binding site of β-tubulin. | The phenyl-imidazolidinone moiety effectively mimics the trimethoxyphenyl group of known tubulin inhibitors. |

| Ligand-Based Virtual Screening | Identification of new potential tubulin inhibitors from chemical databases. | Generation of pharmacophore models based on the essential structural features of active analogues. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. For this compound, these calculations can provide valuable information that is not readily accessible through experimental means.

Methods like B3LYP with basis sets such as 6-311++G(d,p) are used to optimize the molecular geometry and determine the electronic properties. nih.govdntb.gov.uaresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, quantum chemical calculations can elucidate reaction mechanisms. For instance, in the synthesis of imidazolidin-2-one derivatives, computational analysis of reaction intermediates and transition states can explain the observed regioselectivity. nih.gov By calculating the relative energies of different possible intermediates, researchers can predict the most favorable reaction pathway. nih.gov

Molecular Electrostatic Potential (MEP) maps are another output of quantum calculations. These maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen of the carbonyl group and the nitrogen of the nitrile group, indicating sites susceptible to electrophilic attack. This information is vital for predicting intermolecular interactions and understanding how the molecule might be recognized by a biological receptor. researchgate.net

| Quantum Chemical Parameter | Significance for this compound |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Describes intramolecular charge transfer and delocalization effects. researchgate.net |

Advanced Predictive Modeling for Biological Activity and ADME

Advanced predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is used to build mathematical models that correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been applied.

These studies generate 3D fields around a set of aligned molecules to represent their steric, electrostatic, and hydrophobic properties. The variations in these fields are then correlated with changes in biological activity (e.g., IC₅₀ values) using statistical methods like Partial Least Squares (PLS). The resulting QSAR models can predict the activity of new, unsynthesized compounds and provide visual contour maps that indicate which structural modifications are likely to enhance or diminish activity. Studies on related benzenesulfonamide (B165840) analogues have demonstrated that such models possess high predictive power.

In addition to predicting activity, in silico models are extensively used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting ADME profiles early in the drug discovery process is crucial to avoid costly late-stage failures. Various software tools can estimate key physicochemical and pharmacokinetic properties for compounds like this compound.

| Predicted ADME Property | Relevance in Drug Discovery |

| Aqueous Solubility (logS) | Affects absorption and formulation. |

| Octanol-Water Partition Coefficient (logP) | Indicates lipophilicity, influencing membrane permeability and metabolism. |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Determines if a compound can reach central nervous system targets. |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Plasma Protein Binding (PPB) | Influences the fraction of free drug available to exert its effect. |

Simulation of Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time, offering insights that static models like docking cannot. nih.govyoutube.com By simulating the motion of atoms in a system, MD can be used to study the conformational flexibility of this compound and the stability of its complex with a biological target. nih.gov

In the context of drug design, MD simulations are often performed on a ligand-protein complex obtained from molecular docking. nih.gov The simulation, typically run for nanoseconds or longer, reveals how the ligand and protein adjust to each other. Key analyses include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the simulation. A stable RMSD indicates that the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, identifying flexible regions of the protein that may be important for ligand binding. nih.gov

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, highlighting the most persistent and important interactions.

For inhibitors containing an imidazolidinone ring, MD simulations have been used to study their binding mechanism with targets like protein tyrosine phosphatase 1B (PTP1B). nih.gov These simulations can reveal subtle conformational changes in the protein's active site upon ligand binding, providing a more accurate picture of the inhibitory mechanism. nih.gov Such analyses are crucial for validating docking results and refining the design of more potent and stable inhibitors based on the this compound scaffold.

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation Analogues

The rational design of next-generation analogues of 4-(2-Oxoimidazolidin-1-yl)benzonitrile is a key area of ongoing research, primarily focused on enhancing potency, selectivity, and pharmacokinetic properties. Initial studies identified that the phenyl 2-imidazolidinone moiety can act as a bioisostere for the trimethoxyphenyl group found in potent microtubule inhibitors like combretastatin (B1194345) A-4 (CA-4). researchgate.netscirp.org This discovery has served as the cornerstone for subsequent structural modifications.

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new derivatives. nih.gov Researchers have systematically assessed the impact of modifying the linker between the two phenyl rings, establishing that sulfonamide (in Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides, or PIB-SAs) and sulfonate (in Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, or PIB-SOs) moieties are effective and reciprocal bioisosteres. nih.gov Further optimization involves altering the substituents on the second aromatic ring to improve binding affinity at the colchicine-binding site of β-tubulin. nih.gov

A more sophisticated design strategy involves the development of prodrugs to achieve targeted delivery. nih.govnih.gov By N-alkylation of the imidazolidinone ring, researchers have created Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and their sulfonamide counterparts (PAIB-SAs). nih.govnih.gov These compounds are designed to be selectively activated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is notably expressed in certain breast cancer cells. nih.govnih.gov This approach renders the compounds selectively cytotoxic to CYP1A1-expressing cancer cells, while remaining less active in cells without the enzyme, paving the way for targeted cancer therapies. nih.govnih.gov

| Analogue Series | Core Structure Modification | Design Rationale & Objective | Key Finding |

|---|---|---|---|

| PIB-SOs | Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate | Mimic combretastatin A-4; act as a direct tubulin inhibitor. nih.gov | Potent antiproliferative activity in the nanomolar range by binding to the colchicine (B1669291) site on tubulin. researchgate.netnih.gov |

| PIB-SAs | Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide | Evaluate the sulfonamide linker as a bioisostere of the sulfonate group. nih.gov | The sulfonamide is an effective bioisostere, yielding compounds with potent antimitotic and antiangiogenic activity. nih.gov |

| PAIB-SOs | Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonate | Create a prodrug activated by CYP1A1 for targeted cancer therapy. researchgate.netnih.gov | Shows high cytotoxic activity and selectivity against breast cancer cells that express and induce CYP1A1. nih.gov |

| PAIB-SAs | 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide | Combine the prodrug strategy with the sulfonamide bioisostere. nih.gov | Demonstrates that PAIB-SAs are true bioisosteric equivalents of PAIB-SOs, selectively activated in CYP1A1-expressing cells. nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Scope

While the primary therapeutic application for this compound derivatives has been as antimitotic agents for cancer, the versatility of the chemical scaffold opens doors to other potential medical uses. scirp.org The established mechanism as a tubulin-binding agent that disrupts tumor vasculature positions these compounds as potential vascular-disrupting agents (VDAs) for cancer therapy, similar to their parent inspiration, CA-4. researchgate.net

Future research could explore the scaffold's utility against other diseases. Heterocyclic compounds are known for a wide range of biological activities, and this scaffold could be tested for efficacy in different therapeutic areas. For instance, the increasing prevalence of antimicrobial resistance necessitates the discovery of new therapeutic agents. mdpi.com Screening programs could evaluate libraries of these derivatives for antibacterial or antifungal properties. mdpi.com Furthermore, many anticancer agents that target fundamental cellular processes have been repurposed. Given that kinase signaling pathways are crucial in cell proliferation, adhesion, and angiogenesis, another avenue of exploration could be to modify the scaffold to act as a kinase inhibitor, a strategy successfully employed for other heterocyclic cores. nih.gov

Integration of Systems Biology and Omics Data for Comprehensive Mechanistic Insights

To gain a more holistic understanding of the biological impact of this compound derivatives, future research can integrate systems biology and multi-omics approaches. nih.govmdpi.com While current research focuses on the primary mechanism of tubulin inhibition, the full cellular response is likely more complex. Omics technologies provide a global snapshot of cellular processes. mdpi.com

Genomics and Transcriptomics: By analyzing changes in gene expression (RNA) in cells treated with these compounds, researchers can identify entire pathways that are up- or down-regulated in response to microtubule disruption. This could uncover novel downstream effects, resistance mechanisms, or synergistic targets.

Proteomics: This approach measures changes in the levels of thousands of proteins, offering a direct view of the functional state of the cell. It can confirm the effects on tubulin and its associated proteins and reveal unexpected off-target effects. nih.gov

Metabolomics: Studying the global metabolite profile can provide insights into how the compounds alter cellular metabolism, which is often reprogrammed in cancer. mdpi.com For example, it could reveal dependencies that could be exploited therapeutically.

Integrating these large-scale datasets can build comprehensive models of the drug's mechanism of action, moving beyond a single target to a network-level understanding of its effects. nih.gov

Potential for High-Throughput Screening and Combinatorial Chemistry in Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful strategies for accelerating the discovery and optimization of new drugs based on the this compound scaffold. nih.gov HTS allows for the rapid testing of vast compound libraries to identify "hits" with desired biological activity. nih.gov HTS could be used to screen for new derivatives that are active against a wider range of cancer types or to identify entirely new therapeutic applications for the scaffold. nih.gov

Combinatorial chemistry, particularly using efficient and regioselective reactions like "click chemistry," enables the rapid synthesis of large, focused libraries of analogues. nih.gov By creating a matrix of starting materials (e.g., various substituted phenols and different functionalized benzonitriles), hundreds or thousands of unique derivatives can be generated and screened. This systematic approach allows for a more thorough exploration of the structure-activity landscape than traditional one-at-a-time synthesis, significantly speeding up the process of identifying lead compounds with optimized properties. chemrxiv.org

Q & A

Q. What are the standard synthetic routes for 4-(2-Oxoimidazolidin-1-yl)benzonitrile derivatives, and how are yields optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation of the imidazolidinone core. For example:

- General Method B (alkylation): Reacting 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile with brominated ketones (e.g., 2-bromo-1-cyclohexylethan-1-one) in polar aprotic solvents (DMSO or THF) under basic conditions (NaH or KCO). Yields range from 68% (adamantyl derivative) to 89% (cyclohexyl derivative), influenced by steric hindrance and electrophile reactivity .

- Chlorosulfonation : Chlorosulfonic acid in CCl at 0°C converts the benzonitrile scaffold to sulfonyl chlorides, enabling sulfonamide coupling (e.g., with indole or aniline derivatives). Purification via flash chromatography (CHCl/AcOEt/MeOH gradients) achieves >80% purity .

Q. Key Optimization Factors :

Q. Which spectroscopic techniques are critical for characterizing this compound analogs?

Methodological Answer:

- H/C NMR : Assigns substituent positions and confirms regioselectivity. For example, adamantyl derivatives show distinct singlet peaks for methylene protons (δ 4.40 ppm) and adamantane carbons (δ 35.8–42.7 ppm) .

- UPLC-MS : Validates molecular weight and purity. Retention times (e.g., 1.66 min for cyclohexyl derivative) correlate with hydrophobicity .

- IR Spectroscopy : Detects carbonyl stretching (1711 cm for imidazolidinone) and sulfonamide S=O vibrations (1160–1350 cm) .

Q. Data Interpretation Tips :

- Overlapping multiplet signals (e.g., δ 3.27–3.36 ppm in DMSO-d) may require 2D NMR (COSY, HSQC) for resolution .

- Mass accuracy (±5 ppm) in HRMS confirms molecular formulas (e.g., [M+H] = 298.07327 for CHClNO) .

Advanced Research Questions

Q. How can researchers design derivatives to enhance antitubercular activity, and what in vitro models validate efficacy?

Methodological Answer :

- Design Strategy : Introduce lipophilic groups (e.g., adamantyl or cyclohexyl) to improve membrane permeability. Derivatives with logP >3.5 show enhanced MIC values against M. tuberculosis H37Rv .

- Validation Assays :

- Resazurin Reduction Assay : Measures metabolic inhibition (MIC = 1.8 µM for isoniazid control). Fluorescence readouts (Ex/Em: 560/590 nm) quantify bacterial viability after 7-day exposure .

- Cytotoxicity Screening : Parallel testing in mammalian cells (e.g., Vero cells) ensures selectivity (SI >10) .

Example : Compound 198 (adamantyl derivative) showed MIC = 0.22 µM but lower yield (68%) due to steric bulk, suggesting a trade-off between activity and synthetic feasibility .

Q. What strategies address discrepancies in biological activity data between derivatives with varying substituents?

Methodological Answer :

Q. How do computational QSAR models guide the optimization of analogs for antiproliferative effects?

Methodological Answer :

- CoMSIA/CoMFA Workflow :

- Key Findings :

Q. What in vitro assays evaluate antimitotic mechanisms, and how are results analyzed?

Methodological Answer :

- Tubulin Polymerization Assay : Monitor fluorescence (ex/em: 355/460 nm) with purified tubulin (>99% purity). IC values <1 µM indicate potent destabilizers (e.g., derivative D16 at 0.5 µM) .

- Cell Cycle Analysis : Treat M21 cells for 24 hr, fix with 70% ethanol, and stain with PI/RNase. Flow cytometry quantifies G2/M phase arrest (e.g., 45% arrest at 1 µM for compound 48 ) .

- Competitive Binding Assays : Use H-colchicine displacement to confirm direct tubulin interaction (K <100 nM for lead compounds) .

Q. How do structural modifications impact physicochemical and pharmacokinetic properties?

Methodological Answer :

- Modification Strategies :

- ADME Profiling :

- Microsomal stability assays (human liver microsomes): t >60 min indicates suitability for oral dosing .

- Parallel Artificial Membrane Permeability Assay (PAMPA): Pe >1.5 × 10 cm/s predicts blood-brain barrier penetration for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.